Tellurophene, tetrahydro-
Description
Context within Organotellurium Chemistry and Saturated Heterocyclic Systems
Organotellurium chemistry, the study of compounds containing a carbon-tellurium bond, is a specialized area of organometallic chemistry. wikipedia.org While less explored than the chemistry of its lighter congeners (sulfur and selenium), organotellurium compounds exhibit unique reactivity and structural features. e-bookshelf.dewikipedia.org The tellurium atom's low electronegativity results in a polarized Te-C bond (Teᵟ⁺-Cᵟ⁻), contrasting with the Oᵟ⁻-Cᵟ⁺ polarization in ethers. e-bookshelf.de This distinct electronic characteristic governs much of the chemistry of telluro-ethers like tetrahydrotellurophene. e-bookshelf.de
Saturated heterocyclic systems are fundamental building blocks in chemistry. The series of tetrahydrochalcogenophenes (containing O, S, Se, Te) offers a platform to study how the heteroatom influences the molecule's properties. tandfonline.com As one moves down the group from oxygen to tellurium, the polarizability of the heteroatom increases, leading to a predominance of soft-soft interactions, whereas hard donor properties become negligible. tandfonline.com Tetrahydrotellurophene, as a saturated tellurium heterocycle, is easily oxidized from tellurium(II) to tellurium(IV), a diagnostic reaction for such compounds. e-bookshelf.de It readily serves as a ligand in coordination chemistry, forming complexes with various transition metals like platinum. mdpi.comjyu.filibretexts.org The study of such complexes provides insight into chalcogen bonding and its applications in supramolecular chemistry and crystal engineering. mdpi.com
Historical Development of Tellurium-Containing Heterocycles, with Specific Reference to Tetrahydrotellurophene
The field of organotellurium chemistry dates back to 1840 with the synthesis of diethyltelluride. e-bookshelf.dethieme-connect.de However, the area was slow to develop initially. e-bookshelf.de Significant progress in tellurium-containing heterocycles was made in the 1920s through the work of Gilbert T. Morgan and his colleagues, who explored the reactions of tellurium tetrachloride to prepare five- and six-membered ring systems. e-bookshelf.dethieme-connect.de
Specifically, tetrahydrotellurophene, then named cyclo-tellurobutane, was first successfully synthesized in 1931 by G. T. Morgan and F. H. Burstall. mdpi.come-bookshelf.deresearchgate.net This preparation marked a key milestone in the exploration of saturated tellurium heterocycles. e-bookshelf.de Early synthetic routes to compounds like tetrahydrotellurophene involved reactions between sodium telluride or aluminum telluride and 1,4-dihalobutanes. tandfonline.com Despite these early successes, the chemistry of tellurium heterocycles developed slowly, with many simple structures remaining unknown for decades. e-bookshelf.de In recent years, advancements in synthetic methods and the search for novel materials have spurred renewed interest and rapid development in the field. e-bookshelf.deacs.org Improved preparation techniques, such as using phase-transfer catalysts, have made tetrahydrotellurophene and its selenium analogue more accessible, achieving yields of 80 to 90%. tandfonline.comtandfonline.com
Data Tables
Table 1: Physical and Chemical Properties of Tetrahydrotellurophene
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₄H₈Te | stenutz.euchemspider.com |
| Molecular Weight | 183.71 g/mol | stenutz.euchemeo.com |
| InChIKey | XDCYTDZPMNTANZ-UHFFFAOYSA-N | stenutz.euchemeo.com |
| CAS Number | 3465-99-4 | chemeo.com |
| Appearance | Pale yellow liquid | encyclopedia.pub |
| Boiling Point | 148 °C | encyclopedia.pub |
| Melting Point | -36 °C | encyclopedia.pub |
| Dipole Moment | 1.63 D | stenutz.eu |
| Ionization Energy | 7.73 eV | chemeo.comchemeo.com |
Table 2: Timeline of Key Developments
| Year | Development | Researchers | Source(s) |
|---|---|---|---|
| 1840 | First organotellurium compound (diethyltelluride) synthesized. | Friedrich Wöhler | thieme-connect.de |
| 1920s | Exploration of five- and six-membered tellurium heterocycles. | G. T. Morgan et al. | e-bookshelf.dethieme-connect.de |
| 1931 | First synthesis of tetrahydrotellurophene (cyclo-tellurobutane). | G. T. Morgan & F. H. Burstall | mdpi.come-bookshelf.de |
Properties
CAS No. |
3465-99-4 |
|---|---|
Molecular Formula |
C4H8Te |
Molecular Weight |
183.7 g/mol |
IUPAC Name |
tellurolane |
InChI |
InChI=1S/C4H8Te/c1-2-4-5-3-1/h1-4H2 |
InChI Key |
XDCYTDZPMNTANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Te]C1 |
Origin of Product |
United States |
Synthetic Methodologies for Tetrahydrotellurophene
Early Preparative Strategies for Saturated Organotellurium Heterocycles
The initial syntheses of saturated organotellurium heterocycles like tetrahydrotellurophene laid the groundwork for the development of more sophisticated methods. These early strategies primarily involved the direct use of elemental tellurium or the preparation of alkali metal tellurides.
Reactions Involving Elemental Tellurium and Dihaloalkanes
One of the earliest approaches to synthesizing tetrahydrotellurophene involved the direct reaction of elemental tellurium with 1,4-dihaloalkanes. For instance, the reaction between elemental tellurium and 1,4-diiodobutane (B107930) has been reported to yield tetrahydrotellurophene. tandfonline.com This method, while direct, often suffers from low yields and the formation of side products. The reaction of tellurium tetrachloride with dienes also represents an early route to related tetrahydrotellurophene derivatives. thieme-connect.de
Employment of Alkali Metal Tellurides with 1,4-Dihaloalkanes
A more common and generally higher-yielding early method involves the use of alkali metal tellurides, such as sodium telluride (Na₂Te) or lithium telluride (Li₂Te), with 1,4-dihaloalkanes. thieme-connect.deniscpr.res.in These tellurides are typically prepared in situ by reducing elemental tellurium with a suitable reducing agent in the presence of an alkali metal source. For example, sodium telluride can be generated by reacting tellurium with sodium in liquid ammonia (B1221849) or by using reducing agents like sodium borohydride. thieme-connect.de The resulting telluride anion (Te²⁻) then acts as a nucleophile, displacing the halides from the 1,4-dihaloalkane to form the five-membered ring.
The reaction of sodium telluride with 1,4-dibromobutane (B41627) or 1,4-dichlorobutane (B89584) has been a standard method for preparing tetrahydrotellurophene. tandfonline.comthieme-connect.de However, the yields of these reactions can be modest, often below 50%, due to the formation of linear polymeric byproducts. thieme-connect.de
| Reactants | Product | Yield | Reference |
| Elemental Tellurium, 1,4-Diiodobutane | Tetrahydrotellurophene | Not specified | tandfonline.com |
| Sodium Telluride, 1,4-Dibromobutane | Tetrahydrotellurophene | < 50% | thieme-connect.de |
Advanced and Improved Synthetic Routes
To overcome the limitations of early methods, researchers have developed more advanced and efficient synthetic routes for tetrahydrotellurophene, focusing on improving yields, reaction conditions, and scalability.
Phase-Transfer Catalysis for Enhanced Yields and Reaction Efficiency
A significant advancement in the synthesis of tetrahydrotellurophene has been the application of phase-transfer catalysis (PTC). tandfonline.comtandfonline.com This technique facilitates the transfer of the telluride anion from an aqueous phase to an organic phase where the 1,4-dihaloalkane is dissolved, thereby accelerating the reaction rate and improving yields. wikipedia.orgtcichemicals.comlittleflowercollege.edu.in
In a typical PTC procedure, disodium (B8443419) telluride is generated in situ from elemental tellurium and a reducing agent like sodium formaldehyde-sulfoxylate in an aqueous sodium hydroxide (B78521) solution. tandfonline.comtandfonline.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., methyltrialkyl(C₈-C₁₀)ammonium chloride), is then added along with the 1,4-dihaloalkane. tandfonline.comtandfonline.com This method has been shown to produce tetrahydrotellurophene in yields approaching 90%. tandfonline.comtandfonline.com
| Reactants | Catalyst | Yield | Reference |
| Disodium Chalcogenides, 1,4-Dibromobutane | Methyltrialkyl(C₈-C₁₀)ammonium chloride | 80-90% | tandfonline.comtandfonline.com |
Optimized Reaction Conditions for Scalable Synthesis
The development of optimized reaction conditions has been crucial for the scalable synthesis of tetrahydrotellurophene. nih.govnih.gov An improved method for producing 100-gram batches of tetrahydrotellurophene with high yields has been reported. tandfonline.com This procedure utilizes an aqueous medium and a phase-transfer catalyst, demonstrating the scalability of the PTC approach. tandfonline.com The in-situ generation of disodium chalcogenides from elemental chalcogens and sodium formaldehyde-sulfoxylate in aqueous sodium hydroxide solution is a key feature of this optimized process. tandfonline.comtandfonline.com
Purification Techniques and Strategies for Attaining High Purity
Obtaining high-purity tetrahydrotellurophene is essential for its use in further chemical reactions and physical studies. Distillation is a common method for purifying the final product. tandfonline.com In some cases, the crude product is first separated from the reaction mixture, for example by using a Dean-Stark trap, and then purified by distillation under a nitrogen atmosphere. tandfonline.com
Another purification strategy involves the conversion of the crude tetrahydrotellurophene into a solid derivative, which can be more easily purified by recrystallization. For instance, tetrahydrotellurophene reacts with dihalogens to form the corresponding 1,1-dihalotetrahydrotellurophene, which can be isolated and then reduced back to the pure telluride. thieme-connect.de
| Purification Method | Description | Reference |
| Distillation | The crude product is purified by distillation at ambient pressure under a nitrogen atmosphere. | tandfonline.com |
| Conversion to Dihalide | The crude telluride is converted to its diiodide derivative, which is purified and then reduced back to tetrahydrotellurophene. | thieme-connect.de |
Molecular Structure and Conformational Analysis of Tetrahydrotellurophene
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of tetrahydrotellurophene in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformational dynamics of the molecule. The flexibility of the five-membered ring results in rapid interconversion between different envelope and twist conformations on the NMR timescale at room temperature.
Proton (¹H) NMR spectroscopy of tetrahydrotellurophene is used to determine the arrangement of hydrogen atoms within the molecule. The spectrum typically shows two multiplets corresponding to the α-protons (adjacent to the tellurium atom) and the β-protons. Due to the ring puckering and the resulting conformational changes, the chemical shifts and coupling constants of these protons are averaged.
Variable-temperature ¹H NMR studies can provide insights into the energy barriers of the conformational exchange processes. At lower temperatures, the interconversion may slow down sufficiently to allow for the observation of distinct signals for axial and equatorial protons, providing valuable data on the preferred ring conformations.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of tetrahydrotellurophene. A typical proton-decoupled ¹³C NMR spectrum will show two distinct signals for the two types of carbon atoms: the α-carbons bonded to the tellurium atom and the β-carbons. The chemical shifts of these carbons are influenced by the electronegativity and shielding effects of the large tellurium atom. Like ¹H NMR, the observed chemical shifts at room temperature are an average of the different conformations.
| Carbon Position | Expected Chemical Shift Range (ppm) |
| α-Carbons (C-Te) | 10 - 20 |
| β-Carbons (C-C) | 25 - 35 |
Note: The expected chemical shift ranges are approximate and can be influenced by solvent and temperature.
Tellurium-125 (¹²⁵Te) NMR spectroscopy is a highly specific technique that directly probes the chemical environment of the tellurium atom. The ¹²⁵Te chemical shift is very sensitive to the electronic structure and coordination around the tellurium center. For tetrahydrotellurophene, the ¹²⁵Te NMR spectrum would exhibit a single resonance, the position of which is characteristic of a dialkyl telluride within a cyclic system. Studies on related tellurium heterocyclic compounds have shown that the ¹²⁵Te chemical shifts can vary significantly with changes in ring size, substituents, and coordination to other atoms, making it a valuable tool for characterizing the tellurium environment. For instance, the chemical shift of tetrahydrotellurophene diiodide has been reported at δ 929. datapdf.com
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of tetrahydrotellurophene. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a unique fragmentation pattern that serves as a molecular fingerprint.
The mass spectrum of tetrahydrotellurophene shows a characteristic cluster of peaks for the molecular ion due to the natural isotopic abundance of tellurium. The fragmentation pattern is dominated by the loss of small neutral molecules and radicals. The base peak in the spectrum is observed at m/e 55, which corresponds to the C₄H₇⁺ ion. datapdf.com Unlike its lighter analogs, tetrahydrofuran (B95107) and tetrahydrothiophene (B86538), a fragment corresponding to the loss of a methyl group (M - 15) is not observed. datapdf.com The presence of ions corresponding to Te⁺ and TeH⁺ is also a notable feature. datapdf.com
Table of Key Mass Spectrometry Fragments for Tetrahydrotellurophene:
| m/z | Proposed Fragment | Relative Intensity |
| 182 (cluster) | [C₄H₈¹³⁰Te]⁺ (Molecular Ion) | Present |
| 55 | [C₄H₇]⁺ | Base Peak |
| Te⁺ | [Te]⁺ | Present |
| TeH⁺ | [TeH]⁺ | Present |
Data sourced from a study on the mass spectrometry of heterocyclic compounds. datapdf.com
The key vibrational modes include:
C-H stretching vibrations: Typically observed in the 2800-3000 cm⁻¹ region.
CH₂ scissoring and bending vibrations: Occurring in the 1400-1500 cm⁻¹ range.
Ring vibrations: Involving the stretching and deformation of the entire five-membered ring, which appear in the fingerprint region (below 1500 cm⁻¹).
C-Te stretching vibrations: These are found at lower frequencies, typically below 600 cm⁻¹, due to the heavy mass of the tellurium atom.
The combination of IR and Raman spectroscopy is particularly powerful due to their different selection rules. Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, providing a more complete vibrational analysis. These spectra can be used to identify the compound and can also be sensitive to conformational changes, as different puckered forms of the ring may exhibit slightly different vibrational frequencies.
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Bonding
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of elements within a material. wikipedia.orgeag.com The method involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. thermofisher.com The binding energy of these electrons is characteristic of the element and its oxidation state. wikipedia.org
For organotellurium compounds like tetrahydrotellurophene, XPS is a powerful tool for probing the local bonding environment of the tellurium atom. wikipedia.org Changes in the chemical environment, such as the formal oxidation state or the nature of the bonded atoms, lead to reproducible shifts in the core-level binding energies of the tellurium electrons (e.g., Te 3d). wikipedia.orgcarleton.edu
An increase in the oxidation state of tellurium typically results in a shift to higher binding energy. carleton.edu This is because the removal of electron density from the tellurium atom leads to a greater effective nuclear charge experienced by the core electrons, thus requiring more energy to eject them. By analyzing the precise position of the Te 3d peaks in the XPS spectrum, one can distinguish between different oxidation states, such as Te(II) in the parent tetrahydrotellurophene and Te(IV) in its oxidized derivatives (e.g., dihalides). carleton.eduasianpubs.org This chemical shift provides direct evidence of the electronic changes occurring at the tellurium center upon reaction. researchgate.net
Table 1: Representative XPS Data for Tellurium Compounds This table illustrates typical binding energy ranges for tellurium in different chemical states. Actual values for tetrahydrotellurophene and its derivatives would require specific experimental measurement.
| Element | Orbital | Oxidation State | Typical Binding Energy (eV) |
| Tellurium | Te 3d₅/₂ | Te(II) | ~573.0 |
| Tellurium | Te 3d₅/₂ | Te(IV) | ~576.0 |
| Tellurium | Te 3d₅/₂ | Te(VI) | ~577.0 |
Note: These are generalized values; precise energies can vary based on the specific molecular structure and calibration.
Mössbauer Spectroscopy for Nuclear Environment of Tellurium
Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of specific isotopes. wikipedia.org For tellurium, the 125Te isotope is a suitable candidate for such studies. researchgate.net This method provides detailed information about the chemical environment of the tellurium nucleus, including its oxidation state, the symmetry of its coordination, and the nature of its chemical bonds. mpg.demossbauer.cz
The key parameters obtained from a 125Te Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). mpg.de
Isomer Shift (IS): The isomer shift is sensitive to the s-electron density at the nucleus. It is directly related to the oxidation state and the covalency of the bonds involving the tellurium atom. wikipedia.org For instance, the isomer shift can differentiate between Te(II) and Te(IV) states in organotellurium compounds. rsc.org
Quadrupole Splitting (QS): This parameter arises when the nucleus is in an environment with a non-spherical electric field gradient, which occurs in low-symmetry coordination environments. wikipedia.org The magnitude of the quadrupole splitting provides information about the geometry of the ligands around the tellurium atom. A non-zero QS in a derivative of tetrahydrotellurophene would indicate a distorted electronic environment around the Te nucleus. rsc.org
Therefore, 125Te Mössbauer spectroscopy serves as a complementary technique to XPS, offering a nuanced view of the electronic and structural properties at the tellurium center in tetrahydrotellurophene and its related compounds. researchgate.netrsc.org
X-ray Crystallographic Insights from Crystalline Derivatives or Related Saturated Tellurium Compounds
For example, the crystal structure of 1,1,3-trichloro-2,4,5,6-tetrahydro-1H-1λ⁴-benzo[b]tellurophene, a related saturated tellurium compound, has been determined, revealing precise geometric parameters. researchgate.net Similarly, studies on diiodo derivatives of telluracyclopentane (tetrahydrotellurophene) show a distorted octahedral geometry around the Te(IV) atom. asianpubs.org These structures are crucial for understanding the intramolecular forces and the conformational preferences of the five-membered ring.
Table 2: Selected Crystallographic Data for a Tetrahydrotellurophene Derivative Data extracted from studies on related saturated tellurium heterocycles.
| Compound Class | Te-C Bond Length (Å) | C-Te-C Angle (°) | Coordination Geometry at Te |
| Telluracyclopentane Dihalides | ~2.1-2.2 | ~85-95 | Distorted Octahedral (Te(IV)) |
| Benzo[b]tellurophene Derivatives | ~2.1 | ~80-90 | Varies with derivative |
Note: These values are typical ranges derived from various organotellurium heterocyclic structures. researchgate.netresearchgate.net
Analysis of Intramolecular Geometry and Ring Conformational Preferences
The intramolecular geometry of the tetrahydrotellurophene ring is dictated by the balance of bond angle strain, torsional strain, and steric interactions. Like other five-membered rings such as cyclopentane (B165970) and tetrahydrofuran, the tetrahydrotellurophene ring is not planar. It adopts a puckered conformation to relieve torsional strain. The two most common conformations for such rings are the "envelope" and "twist" (or half-chair) forms.
X-ray crystallographic data from derivatives indicate that the C-Te-C bond angle within the ring is typically acute, often in the range of 80-95°. researchgate.netresearchgate.net This is significantly smaller than the ideal sp³ tetrahedral angle, a common feature in five-membered rings containing larger atoms. The specific conformation adopted can be influenced by substituents on the ring or on the tellurium atom itself. Theoretical calculations and experimental data from related systems suggest a dynamic equilibrium between these conformations in solution. researchgate.netnih.gov
Elucidation of Intermolecular Interactions and Supramolecular Assembly Principles
The tellurium atom in tetrahydrotellurophene and its derivatives plays a crucial role in directing intermolecular interactions, leading to the formation of complex supramolecular structures.
Chalcogen Bonding in Saturated Tellurium Systems
Chalcogen bonding is a non-covalent interaction where a chalcogen atom (O, S, Se, Te) acts as an electrophilic center (Lewis acid) and interacts with a nucleophile (Lewis base). rsc.orgrsc.org This interaction arises from the presence of a region of positive electrostatic potential, known as a σ-hole, located on the extension of the covalent bonds to the chalcogen atom. rsc.org
Among the chalcogens, tellurium is the softest, most polarizable, and most electropositive, making it the strongest chalcogen bond donor. rsc.orgnih.gov In saturated systems like tetrahydrotellurophene derivatives, the tellurium atom can form significant chalcogen bonds with electron donors such as halides or nitrogen atoms. The strength of this interaction can be enhanced by placing electron-withdrawing groups on the tellurium atom, which deepens the positive potential of the σ-hole. rsc.org Oxidation of the tellurium center from Te(II) to Te(IV), as in telluronium cations, dramatically increases its Lewis acidity and its ability to form strong chalcogen bonds. nsf.gov
Tellurium-Mediated Supramolecular Architectures
The directional and relatively strong nature of chalcogen bonds and other secondary interactions involving tellurium allows for the rational design of supramolecular assemblies. researchgate.net In the solid state, derivatives of saturated tellurium heterocycles often exhibit extensive networks of intermolecular contacts.
For instance, self-assembly of Cl-Te-Cl units through Te···Cl secondary bonds in a benzotellurophene derivative leads to a supramolecular 2D network composed of four-membered Te₂Cl₂ and twelve-membered Te₆Cl₆ rings. researchgate.net Similarly, diiodo derivatives of telluracyclopentane form supramolecular structures through Te···I and I···I intermolecular non-covalent interactions. asianpubs.org These interactions guide the packing of molecules in the crystal lattice, creating higher-order structures like chains, sheets, or three-dimensional frameworks. researchgate.netacs.org The study of these tellurium-mediated architectures is a growing field with potential applications in crystal engineering and materials science. researchgate.netunirioja.es
Reactivity and Mechanistic Investigations of Tetrahydrotellurophene
Oxidative Addition Reactions Involving the Tellurium Center
Oxidative addition is a fundamental reaction class in organometallic and main group chemistry. For tetrahydrotellurophene, this process involves the tellurium center increasing its oxidation state, typically from Te(II) to Te(IV), and its coordination number. libretexts.org These reactions are crucial for the synthesis of various organotellurium(IV) derivatives. semanticscholar.org
Halogenation Reactions, with Emphasis on Bromine Addition
The tellurium atom in tetrahydrotellurophene is readily oxidized by halogens, leading to the formation of dihalotetrahydrotellurophene derivatives. e-bookshelf.de This is a characteristic reaction for tellurium-containing heterocycles, serving as a diagnostic tool for the formation of a new tellurium-containing ring. e-bookshelf.de The addition of halogens like bromine or iodine results in tellurium(IV) compounds. tandfonline.comresearchgate.net
A notable example is the synthesis of 2-Methyl-1,1-diiodo-1-telluracyclopentane, a derivative of tetrahydrotellurophene. This compound is prepared through the insertion of tellurium powder into a carbon-iodine bond. semanticscholar.orgresearchgate.net While this is an insertion reaction, the resulting product is a tellurium(IV) diiodide, analogous to what would be obtained via oxidative addition of iodine to the corresponding tellurium(II) heterocycle.
The general reaction for the halogenation of tetrahydrotellurophene can be represented as:
C₄H₈Te + X₂ → C₄H₈TeX₂ (where X = Cl, Br, I)
These reactions typically yield stable, crystalline products. The geometry around the tellurium atom in these Te(IV) derivatives is trigonal-bipyramidal, with the halogen atoms occupying the axial positions and the two carbon atoms of the ring and a lone pair of electrons in the equatorial sites. e-bookshelf.de
Table 1: Examples of Halogenation and Related Reactions of Tetrahydrotellurophene Derivatives
| Reactant (Tetrahydrotellurophene derivative) | Reagent | Product | Key Features |
| 2-Methyl-telluracyclopentane | I₂ (via in situ generation) | 2-Methyl-1,1-diiodo-1-telluracyclopentane | Formation of a stable Te(IV) diiodide. semanticscholar.orgresearchgate.net |
| Tetrahydrotellurophene | Br₂ | 1,1-Dibromotetrahydrotellurophene | Oxidative addition of bromine to the Te(II) center. |
| Tetrahydrotellurophene | Cl₂ | 1,1-Dichlorotetrahydrotellurophene | Formation of a Te(IV) dichloride derivative. |
Detailed Mechanistic Pathways for Oxidative Addition
The oxidative addition of halogens to organotellurium(II) compounds can proceed through several mechanistic pathways, including concerted, Sₙ2-like, and radical mechanisms. umb.edulibretexts.org The specific pathway is influenced by factors such as the nature of the halogen, the solvent, and the substituents on the tellurium-containing ring.
Concerted Mechanism: For nonpolar reagents like Br₂, a concerted reaction pathway is likely. This would involve a three-centered transition state, leading to the simultaneous formation of two Te-Br bonds. libretexts.org
Sₙ2-like Mechanism: For more polar substrates or in polar solvents, an Sₙ2-type mechanism may be favored. In this pathway, the tellurium atom would act as a nucleophile, attacking one of the bromine atoms and displacing the other as a bromide ion. This would be followed by rapid coordination of the bromide to the resulting positively charged tellurium center. libretexts.org
Radical Mechanism: A radical pathway could also be operative, particularly under photochemical conditions or with specific initiators. This would involve single-electron transfer steps and the formation of radical intermediates. umb.edu
The reaction of aryl halides with palladium(0) complexes, which is analogous to oxidative addition at a main group element, has been shown to proceed via different mechanisms (concerted, Sₙ2, and radical) depending on the halide and reaction conditions. berkeley.edursc.org A similar diversity of mechanisms can be anticipated for the halogenation of tetrahydrotellurophene.
Photochemical Transformations and Photoelimination Processes
Photochemical reactions are initiated by the absorption of light, leading to excited electronic states with distinct reactivity. britannica.com In the context of organotellurium compounds, photochemical processes can include photodissociation (photolysis), where molecules are broken down by light. wikipedia.org
While specific studies on the photochemistry of tetrahydrotellurophene itself are not widely documented, the behavior of its dihalo-derivatives provides insight. Dihalo-diorganotellurium(IV) compounds are known to undergo photoelimination. Upon irradiation with UV light, these compounds can eliminate a halogen molecule (X₂) or an alkyl halide (RX), leading to the reduction of the tellurium center from Te(IV) to Te(II).
For 1,1-dihalotetrahydrotellurophene, the expected photochemical reaction is the reductive elimination of the two halogen atoms to regenerate tetrahydrotellurophene:
C₄H₈TeX₂ + hν → C₄H₈Te + X₂
This process is essentially the reverse of oxidative addition. The photolysis of other organometallic compounds can be induced and may involve charge-transfer intermediates. nih.gov The specific pathway for dihalotetrahydrotellurophenes would likely depend on the wavelength of light used and the solvent. copernicus.org Such photochemical reactions are significant as they can provide a clean method for generating reactive Te(II) species.
Ring Transformation and Ring-Opening Reactions
The five-membered ring of tetrahydrotellurophene can undergo transformations, although it is generally more stable than its unsaturated counterparts. Ring-opening reactions of cyclic ethers, which are analogous to tetrahydrotellurophene, can be catalyzed by both acids and bases. libretexts.orgjsynthchem.com These reactions are driven by the release of ring strain. libretexts.org
For epoxides, which have significant ring strain, ring-opening is a common reaction. chemistrysteps.comarkat-usa.org While tetrahydrotellurophene has less ring strain than an epoxide, the principles of nucleophilic attack at a carbon atom adjacent to the heteroatom, or cleavage of the carbon-heteroatom bond, are relevant.
A known transformation in related tellurium heterocycles is the ring-expansion of tellurophenes (the unsaturated analogues) to telluropyrans. researchgate.net However, such reactions typically involve the π-system of the aromatic ring and may not be directly applicable to the saturated tetrahydrotellurophene.
Ring-opening of tetrahydrotellurophene could potentially be initiated by strong nucleophiles or electrophiles that attack either the tellurium atom or the α-carbon atoms. For instance, reaction with organolithium reagents could potentially lead to cleavage of a Te-C bond, a known reaction for tellurophenes.
Ligand Exchange and Substitution Reactions at the Tellurium Atom
Ligand exchange or substitution reactions at the tellurium center are particularly relevant for the Te(IV) derivatives of tetrahydrotellurophene, such as C₄H₈TeX₂. e-bookshelf.de In these trigonal-bipyramidal complexes, the axial halide ligands can be substituted by other nucleophiles. e-bookshelf.deresearchgate.net
The exchange of ligands can occur between different tellurium(IV) species or by reaction with external nucleophiles. For example, the reaction of a diiodide with a source of chloride or bromide ions can lead to the corresponding dichloride or dibromide. These exchange reactions can proceed through both first-order (dissociative) and second-order (associative) mechanisms, often dependent on the solvent polarity. e-bookshelf.de
Table 2: Potential Ligand Substitution Reactions of 1,1-Dihalotetrahydrotellurophene
| Starting Complex | Reagent | Product | Reaction Type |
| C₄H₈TeI₂ | 2 AgCl | C₄H₈TeCl₂ + 2 AgI | Metathesis/Substitution |
| C₄H₈TeCl₂ | 2 NaBr | C₄H₈TeBr₂ + 2 NaCl | Halogen Exchange |
| C₄H₈TeBr₂ | H₂O | C₄H₈Te(OH)₂ + 2 HBr | Hydrolysis |
| C₄H₈TeI₂ | 2 R₂NCS₂⁻ | C₄H₈Te(S₂CNR₂)₂ + 2 I⁻ | Substitution with Dithiocarbamate |
These substitution reactions are important for synthesizing a wider variety of tetrahydrotellurophene derivatives with different properties and potential applications. The ability to exchange ligands allows for the fine-tuning of the electronic and steric environment around the tellurium atom. researchgate.net
Redox Chemistry: Interconversions Between Tellurium(II) and Tellurium(IV) States
The redox chemistry of tetrahydrotellurophene is dominated by the interconversion between the Te(II) and Te(IV) oxidation states. e-bookshelf.degoogle.com Oxidation is the loss of electrons, resulting in an increase in oxidation state, while reduction is the gain of electrons, leading to a decrease in oxidation state. bionumbers.orgnih.gov
Oxidation (Te(II) → Te(IV)): Tetrahydrotellurophene (Te(II)) is readily oxidized to a Te(IV) species. The most common example is the oxidative addition of halogens, as discussed in section 4.1. e-bookshelf.de This transformation changes the geometry at the tellurium center from bent to trigonal-bipyramidal.
C₄H₈Te(II) → C₄H₈Te(IV)X₂ + 2e⁻ (conceptual half-reaction)
Reduction (Te(IV) → Te(II)): The reverse process, the reduction of a Te(IV) derivative back to a Te(II) species, is also a key aspect of its chemistry. This can be achieved photochemically, as mentioned in section 4.2, or by using chemical reducing agents.
C₄H₈Te(IV)X₂ + 2e⁻ → C₄H₈Te(II) + 2X⁻ (conceptual half-reaction)
This facile redox interconversion is a hallmark of organotellurium chemistry and underpins much of the reactivity observed for tetrahydrotellurophene and its derivatives.
Computational and Theoretical Studies on Tetrahydrotellurophene
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations have become indispensable in modern chemistry for analyzing reaction mechanisms, predicting molecular properties, and designing new synthetic routes. rsc.org Among the various methods, Density Functional Theory (DFT) has emerged as a particularly popular and effective tool due to its balance of computational cost and accuracy. taylor.edusumitomo-chem.co.jp DFT methods are used to determine the electronic state of chemical compounds by expressing it through electron density functionals. sumitomo-chem.co.jp This approach enables the calculation of reaction pathways, including the energies of transition states and associated equilibria. rsc.org
DFT calculations are instrumental in analyzing the electronic structure and bonding in tellurium-containing heterocycles. The nature of bonding in organotellurium compounds can be elucidated using advanced computational techniques. For instance, the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction Plot (NCIplot) are computational tools used to characterize and visualize both covalent bonds and weaker noncovalent interactions. researchgate.net
Analysis of the electronic energy density (Hb) can help distinguish between covalent bonding (negative Hb values) and closed-shell interactions (positive Hb values). mdpi.com For bonds involving heavy atoms like tellurium, the Laplacian of the electron density often gives positive values irrespective of the bond type, making energy densities a more reliable descriptor for defining bonding characteristics. mdpi.com Molecular Electrostatic Potential (MEP) surface analysis is another technique used to rationalize intermolecular interactions by mapping the electrostatic potential onto the electron density surface of the molecule. researchgate.net These methods are crucial for understanding phenomena like chalcogen bonding, which is particularly significant for tellurium compounds. researchgate.netmdpi.com
Saturated five-membered rings like tetrahydrotellurophene are not planar and adopt puckered conformations to relieve ring strain. The specific geometry of the ring plays a significant role in determining its physical and chemical properties. nih.gov The conformational preferences of such rings can be analyzed computationally to determine the relative energies of different puckered forms.
The puckering of a five-membered ring can be described by two puckering coordinates: the puckering amplitude (q) and the phase angle (φ). For five-membered rings, the primary conformations are the envelope (E), which has Cs symmetry, and the twist (T), which has C2 symmetry. smu.edu The entire conformational landscape, including the energy barriers between these forms, can be mapped using computational methods. This analysis reveals the most stable conformations and the pathways for interconversion, which often occur via pseudorotation. smu.edu While general studies on ring puckering are extensive, detailed computational analyses specifically focused on the conformational energetics and pseudorotation pathways of unsubstituted tetrahydrotellurophene are not widely available in the surveyed literature. nih.govresearchgate.net However, studies on analogous deoxyribonucleosides show that ring puckering is a primary determinant of conformational energy. smu.edu
| Conformation Type | Symmetry | Description |
|---|---|---|
| Envelope (E) | Cs | Four atoms are coplanar, and the fifth atom is out of the plane. |
| Twist (T) | C2 | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. |
Computational methods are frequently used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra. DFT calculations can provide accurate predictions of various spectroscopic properties.
For instance, theoretical calculations have been employed to study complexes involving tetrahydrotellurophene, where computed spectral shifts show fair agreement with experimental values from low-temperature infrared (IR) spectroscopy. nih.gov In a study of hydrogen bonding between hydrogen bromide and various bases including tetrahydrotellurophene, computational methods were used to determine the elongation of the H-Br bond and the significant red shift in its stretching frequency upon complex formation. nih.gov Similarly, NMR chemical shifts, such as the characteristic 125Te shifts, can be calculated and compared with experimental data to confirm molecular structures. mdpi.comrsc.org
| System | Spectroscopic Parameter | Computational Method | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|---|
| HBr···Tetrahydrotellurophene | Δν(H-Br) (cm-1) | MP2 | -286 | -236 | nih.gov |
DFT calculations are a cornerstone for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces and identify reactants, products, intermediates, and transition states. sumitomo-chem.co.jpwalisongo.ac.idwikipedia.orgoregonstate.edu A transition state is a high-energy, transient configuration along the reaction coordinate that cannot be isolated. wikipedia.org Computational chemistry can accurately model these fleeting structures and calculate their energies, providing the activation energy of a reaction. sumitomo-chem.co.jparxiv.org
In the context of tellurium chemistry, DFT has been used to understand the factors affecting the formation of different products in synthesis. rsc.orgrsc.org For example, calculations at the revPBE/def2-TZVPP level were used to investigate the reaction profiles for the formation of a naphthyl-substituted ditelluroether versus a telluronium bromide containing a tetrahydrotellurophene-like cation. rsc.org These calculations revealed that the formation of the telluronium salt is slightly more favorable, with a lower activation energy at room temperature, which aligns with experimental observations where it is the main product under these conditions. rsc.org At lower temperatures, the calculations showed the activation energy for the formation of the ditelluroether is lower, again consistent with synthetic results. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. wikipedia.orgarxiv.org It is a primary computational method for predicting properties related to a molecule's interaction with light, such as electronic absorption and emission spectra. rsc.orgresearchgate.net The formal foundation of TD-DFT is the Runge–Gross theorem, which establishes a unique mapping between the time-dependent external potential and the time-dependent electron density. wikipedia.org
In practice, linear-response TD-DFT is widely used to calculate the excitation energies of a system, which correspond to the poles in the frequency-dependent linear response function. wikipedia.org This allows for the simulation of UV-Vis absorption spectra and the study of various excited-state phenomena. rsc.org While TD-DFT is a powerful and popular tool for a wide range of molecules, specific computational studies applying TD-DFT to investigate the excited state properties of tetrahydrotellurophene itself were not identified in the surveyed literature. nih.gov
Correlation of Theoretical Predictions with Experimental Observables
A critical aspect of computational chemistry is the validation of theoretical models by comparing their predictions with experimental data. aps.org A strong correlation between calculated and observed properties builds confidence in the computational model, allowing it to be used for prediction and to provide insights that are not experimentally accessible. arxiv.org
Several instances highlight the successful correlation between theory and experiment for systems involving tetrahydrotellurophene or its derivatives:
Reaction Outcomes: As detailed in section 5.1.4, DFT calculations of reaction profiles and activation energies for the synthesis of a telluronium salt correctly predicted the product distribution at different temperatures as observed experimentally. rsc.org
Spectroscopic Data: Theoretical predictions of IR frequency shifts for a hydrogen-bonded complex involving tetrahydrotellurophene showed good agreement with experimental measurements, validating the accuracy of the computational treatment. nih.gov
Structural Characterization: Computationally optimized geometries can be compared with crystal structures determined by X-ray diffraction. For example, DFT calculations have been used to study the structures of various organotellurium compounds, which were also characterized by single-crystal X-ray diffraction and NMR spectroscopy. mdpi.comrsc.orgrsc.org
These examples demonstrate that modern computational methods can accurately reproduce and explain experimental observables for tellurium-containing compounds, providing a reliable foundation for further theoretical exploration.
Coordination Chemistry of Tetrahydrotellurophene As a Ligand
Ligand Characteristics and Donor Properties of the Saturated Tellurium Heterocycle
Tetrahydrotellurophene, with the chemical formula C₄H₈Te, functions as a telluroether ligand. Telluroethers are organotellurium compounds containing a C–Te–C bond and are analogous to ethers and thioethers. rsc.org The tellurium atom in the THTe ring possesses lone pairs of electrons, enabling it to act as a Lewis base and coordinate to metal centers.
Key characteristics of THTe as a ligand include:
Soft σ-Donor: Tellurium is a large, polarizable atom, making THTe a soft σ-donor ligand. rsc.org This property makes it particularly suitable for forming stable complexes with soft metal ions, such as those of the platinum group metals (Pd(II), Pt(II)) and other late transition metals. rsc.orgresearchgate.net
Weaker Bonds: The tellurium-carbon bonds in the heterocycle are relatively weak compared to their sulfur and selenium analogues, which can influence the reactivity of the coordinated ligand. rsc.org
Tellurium as a Donor Atom: As a member of the chalcogen family, tellurium exhibits distinct properties from its lighter congeners. Unlike oxygen, which is a hard donor, tellurium's soft nature facilitates processes like oxidative addition in catalytic cycles. rsc.org
Synthesis: An improved method for synthesizing tetrahydrotellurophene involves the reaction of 1,4-dibromobutane (B41627) with disodium (B8443419) telluride. The disodium telluride is generated in situ from elemental tellurium and sodium formaldehyde-sulfoxylate in an aqueous sodium hydroxide (B78521) solution, with a phase-transfer catalyst, achieving yields between 80 and 90%. tandfonline.com
The donor properties of THTe are central to its coordination chemistry, influencing the geometry, stability, and reactivity of its metal complexes.
Complexation with Transition Metal Centers (e.g., Platinum Group Metals, Cobalt)
The soft donor nature of the tellurium atom in tetrahydrotellurophene leads to effective complexation with a variety of soft transition metals. The platinum group metals, in particular, have been a focus of study. rsc.org The coordination chemistry of tellurium-containing ligands, including telluroethers like THTe, has been extensively developed, moving beyond being a mere extension of selenium chemistry to become an independent field of study. researchgate.net
Mononuclear complexes are coordination compounds containing a single central metal atom. britannica.com The synthesis of such complexes with THTe typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. nih.govwalisongo.ac.id For instance, square planar complexes of palladium(II) and platinum(II) with the general formula [MX₂L₂] (where M = Pd, Pt; X = halide; L = telluroether) are well-documented. researchgate.net
Characterization of these complexes relies on several analytical techniques:
X-ray Diffraction: Provides definitive structural information, including bond lengths and angles. researchgate.net
NMR Spectroscopy: ¹²⁵Te NMR is particularly powerful for characterizing tellurium-containing compounds and their complexes. researchgate.net
Infrared (IR) and UV-Visible Spectroscopy: Give insights into the bonding and electronic transitions within the complex. nih.gov
A study on complexes of the type [M(MTSC)(NH₃)₂(Cl)(H₂O)] (where M is a divalent metal and MTSC is a thiosemicarbazone ligand) illustrates a general approach where the ligand coordinates to the metal center to form a mononuclear species with a defined geometry, such as octahedral. mdpi.com Similarly, THTe can form mononuclear complexes like [M(THTe)₂(X)₂], where the geometry (e.g., square planar or tetrahedral) is determined by the metal ion and its oxidation state.
Polynuclear complexes contain two or more metal centers linked by bridging ligands or direct metal-metal bonds. britannica.comnih.gov Telluroether ligands can act as bridging ligands to form such structures. For example, studies on related cyclic telluroethers, such as Te(CH₂)₆, have shown the formation of binuclear and even tetranuclear platinum complexes, like cis-trans-[Pt₃Cl₆{Te(CH₂)₆}₄] and cis-trans-[Pt₄Cl₈{Te(CH₂)₆}₄]. mdpi.com In these structures, the telluroether ligands bridge multiple platinum centers.
Investigation of Isomerism in Tetrahydrotellurophene Coordination Complexes (e.g., cis-trans Isomerization)
Isomerism, the existence of compounds with the same formula but different arrangements of atoms, is a fundamental concept in coordination chemistry. libretexts.org For THTe complexes, geometric isomerism is particularly relevant, especially in square planar complexes of the type [M(THTe)₂X₂] (e.g., M = Pt(II), Pd(II); X = halide).
These complexes can exist as cis and trans isomers:
cis isomer: The two THTe ligands occupy adjacent positions in the coordination sphere.
trans isomer: The two THTe ligands are positioned opposite each other. rrbdavc.org
The formation and stability of these isomers can be influenced by factors such as the solvent and the steric bulk of the ligands. uomustansiriyah.edu.iq A study on the related ligand Te(CH₂)₆ with platinum(II) chloride successfully isolated and characterized both cis-[PtCl₂{Te(CH₂)₆}₂] and its corresponding polynuclear derivatives, demonstrating that geometric isomerism is a key feature of the coordination chemistry of cyclic telluroethers. mdpi.com The investigation of such isomerism is crucial as different isomers can exhibit distinct physical and chemical properties. libretexts.org
| Complex Type | Isomer Type | Description | Example (Analogous System) |
| [M(THTe)₂X₂] | Geometric (cis/trans) | Ligands are arranged adjacent (cis) or opposite (trans) to each other. | cis-[PtCl₂{Te(CH₂)₆}₂] |
Influence of the Tellurium Heteroatom on Metal-Ligand Bonding and Complex Stability
Bond Length: The Pd–Te bond length is generally longer than Pd–S and Pd–Se bonds. For example, typical Pd-Te bond lengths are in the range of 2.5002(4)–2.5057(6) Å, whereas Pd-S bonds are around 2.2628(9)–2.285(14) Å. rsc.org This increased length can make the M-Te bond more reactive. rsc.org
Bond Stability: Telluroethers like THTe are soft ligands and form particularly stable bonds with soft metal centers like Pd(II) and Pt(II). rsc.org This stability is a key reason for their extensive use in the coordination chemistry of these metals.
Electronic Effects: The coordination of the tellurium atom to a metal center can alter the electronic properties of both the ligand and the metal. Tellurium's ability to act as a soft σ-donor can facilitate catalytic pathways involving the metal center. rsc.org The stability of complexes is also a function of the chelate effect if the ligand is polydentate; while THTe is monodentate, multidentate telluroether ligands are known to form highly stable complexes. nih.govbritannica.com
| Parameter | Influence of Tellurium | Source |
| Metal-Ligand Bond Length | Generally longer compared to M-S and M-Se bonds. | rsc.org |
| Complex Stability | Forms stable complexes, especially with soft metals (e.g., Pd, Pt). | rsc.org |
| Reactivity | Longer, weaker bonds can lead to higher reactivity at the metal center or ligand. | rsc.org |
Role of Chalcogen Bonding in the Assembly of Coordination Architectures
Beyond the primary coordination bond to the metal, the tellurium atom in a THTe ligand can participate in secondary noncovalent interactions known as chalcogen bonds (ChBs). nih.gov A chalcogen bond is an attractive interaction between an electrophilic region (a σ-hole) on a covalently bonded chalcogen atom and a Lewis base. nih.govd-nb.info
The coordination of THTe to a metal center has a profound effect on its ability to form chalcogen bonds:
Enhancement of σ-hole: The coordination to an electron-withdrawing metal center enhances the Lewis acidity of the tellurium atom. This creates a more positive σ-hole on the tellurium atom, strengthening its ability to act as a chalcogen bond donor. nih.gov
Supramolecular Assembly: These enhanced chalcogen bonds can act as directional forces, linking individual complex units into larger supramolecular architectures. nih.gov For example, ChBs between the tellurium atom of a coordinated ligand and a halide ligand on an adjacent complex (Te···X) can dictate the crystal packing and solid-state structure. mdpi.comnih.gov
Studies have shown that these interactions are significant, with Te···Cl contacts observed in the solid state for complexes like cis-[PtCl₂{Te(CH₂)₆}₂], linking mononuclear units into dimers. mdpi.com The energy of these interactions can be substantial, ranging from -2.7 to -7.9 kcal/mol, indicating their importance in the assembly of coordination architectures. nih.gov This directing role of chalcogen bonding is a key area of interest in the crystal engineering of tellurium-based coordination compounds. nih.govrsc.org
Advanced Materials Science Applications Derived from Tetrahydrotellurophene Derivatives
Contributions to Optoelectronic Materials Development
The distinct properties of the tellurium atom in the tetrahydrotellurophene scaffold, such as its high polarizability and strong spin-orbit coupling, make its derivatives promising candidates for novel optoelectronic materials. researchgate.net These properties are fundamentally different from their lighter sulfur and selenium analogues, offering new avenues for material design. researchgate.netresearchgate.net
Saturated tellurium rings like tetrahydrotellurophene serve a unique function as building blocks or precursors in the development of advanced polymer systems. Unlike their unsaturated counterparts, which are primarily used to create π-conjugated polymers for organic electronics, saturated rings introduce flexibility and specific stereochemical control into polymer backbones. researchgate.netwikipedia.org This structural difference allows for the creation of materials with tailored mechanical and thermal properties.
Recent research has focused on engineering tellurium-containing modules for the creation of one-dimensional (1D) chalcogen-bonded supramolecular polymers. d-nb.info In these systems, the tellurium atom in the heterocyclic unit acts as a reliable chalcogen bond donor, directing the self-assembly of molecular modules into ordered, polymeric chains. d-nb.info This approach represents a shift from traditional covalent polymerization to the construction of "smart" materials held together by directional non-covalent interactions.
Furthermore, tetrahydrotellurophene derivatives can act as precursors for more complex polymer networks. For example, amphiphilic conetworks (APCNs) with crosslinked domain structures have been developed from controlled triblock precursor polymers. rsc.org While not involving tellurium directly, this methodology of using well-defined precursors to create responsive gels and materials with controlled domain structures could be adapted for tellurium-containing monomers like functionalized tetrahydrotellurophenes. rsc.org The ability to functionalize lignin-derived monomers for radical polymerizations also showcases a pathway for incorporating bio-based precursors into advanced thermoplastics and thermosets, a strategy that could be extended to tellurium-containing building blocks. mdpi.com
The incorporation of tellurium, a heavy atom, into molecular structures is a key strategy for designing advanced luminescent materials, particularly those that exhibit phosphorescence. The introduction of a tellurophene (B1218086) ring into a conjugated system can induce phosphorescence due to the "heavy atom effect," which enhances spin-orbit coupling and facilitates intersystem crossing from the singlet excited state to the triplet state. researchgate.net While much of this work has focused on unsaturated tellurophenes, the principle applies to derivatives containing the tetrahydrotellurophene core.
The design of luminescent materials is highly dependent on molecular structure and intermolecular interactions. magtech.com.cn Tellurium-containing ligands, for instance, have been investigated in the context of new ring systems that could lead to luminescent materials. jyu.fi The unique 4f electronic configurations of rare-earth ions give them exceptional luminescent properties, and tellurium-containing host materials could be used to modulate these properties for applications in solid-state lighting, displays, and optical sensors. mdpi.com
The development of multifunctional organic luminescent materials often involves the use of heteroatoms as bridging groups to tune optoelectronic properties. magtech.com.cn The tetrahydrotellurophene ring can serve as such a unit, providing a stable, non-aromatic scaffold that can be functionalized to create emitters with specific characteristics. For instance, chiral materials based on biomolecules are a rapidly growing field for circularly polarized luminescence (CPL), with applications in optoelectronic devices. nih.gov The introduction of a chiral, tellurium-containing moiety could lead to novel CPL-active materials.
| Material Class | Key Feature from Te-Ring | Potential Application |
| Phosphorescent Emitters | Heavy atom effect from Tellurium | Organic Light-Emitting Diodes (OLEDs) |
| Rare-Earth Doped Materials | Tellurium-containing host matrix | Advanced Optical Sensors, Solid-State Lighting |
| Chiral Luminophores | Introduction of a chiral Te-scaffold | Circularly Polarized Luminescence (CPL) Devices |
Supramolecular Chemistry and Crystal Engineering via Chalcogen-Bonding Interactions
Chalcogen bonding is a directional, non-covalent interaction involving the electron-deficient region (σ-hole) on a covalently bonded chalcogen atom (like tellurium) and a Lewis base. mdpi.comfzu.edu.cn This interaction has become a powerful tool for crystal engineering and the construction of complex supramolecular architectures. mdpi.comjyu.fi Tetrahydrotellurophene and its derivatives are excellent platforms for exploiting chalcogen bonds due to the high polarizability and large σ-hole of the tellurium atom. mdpi.com
The strength and directionality of chalcogen bonds are influenced by the specific chalcogen atom and its substituents. Tellurium generally forms stronger chalcogen bonds than its lighter counterparts, sulfur and selenium. mdpi.com Theoretical studies have shown that electron-withdrawing groups attached to the tellurium atom enhance the σ-hole, strengthening the interaction. mdpi.com
A key research finding is that coordinating a tellurium-containing ligand to a metal center can significantly enhance the tellurium atom's ability to act as a chalcogen bond donor. mdpi.com This has been demonstrated in square planar platinum(II) and palladium(II) complexes. For example, in cis-[PtCl₂{Te(CH₂)₄}₂], the tetrahydrotellurophene ligand participates in intermolecular Te···Cl chalcogen bonds, which, along with Pt···Pt interactions, dictate the supramolecular assembly in the solid state. jyu.fi This highlights the cooperative interplay between coordination chemistry and chalcogen bonding in designing crystal structures. mdpi.comjyu.fi
The deliberate engineering of tellurium-containing molecular modules is being pursued to create one-dimensional supramolecular polymers held together by highly directional and persistent Te···N chalcogen bonds. d-nb.info This strategy moves beyond simple crystal engineering to the fabrication of functional polymeric materials based on non-covalent synthesis. d-nb.info
Table 1: Chalcogen Bond (ChB) Parameters in Tellurium-Containing Systems
| Donor Moiety | Acceptor | Interaction Type | Interaction Distance (Å) / Angle (°) | System Context | Reference |
| Tellurazolopyridyl Ring | Nitrogen | Te···N ChB | 3.026 | Dimerization in supramolecular polymer | d-nb.info |
| Tellurazolopyridyl Ring | Nitrogen | Te···N ChB | 2.955 | Dimerization in molecular packing | d-nb.info |
| Pt(II)-Coordinated THT | Chlorine | Te···Cl ChB | - | Supramolecular assembly of metal complex | jyu.fi |
| Metal-Coordinated Te | - | Chalcogen Bond | - | Interaction energies of -2.7 to -7.9 kcal/mol | mdpi.com |
THT: Tetrahydrotellurophene
Applications in Heterogeneous Catalysis and Supported Catalytic Systems
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemistry, valued for catalyst stability and ease of separation. appliedcatalysts.comsygnaturediscovery.com While direct applications of tetrahydrotellurophene as a catalyst are not widely documented, its derivatives, particularly as ligands in metal complexes, are relevant to the development of supported catalytic systems. jyu.finih.gov
Supported catalysts often consist of metal nanoparticles or single atoms on a high-surface-area material like alumina (B75360) or carbon. nih.govrsc.orgrsc.org The performance of these catalysts depends heavily on the active sites. nih.gov Organometallic complexes containing ligands like tetrahydrotellurophene can serve as well-defined precursors for these active sites. For example, platinum complexes such as cis- and trans-[PtCl₂{Te(CH₂)₄}₂] can be synthesized and characterized with atomic precision. jyu.fi Such complexes could then be tethered or immobilized onto a support material, creating a supported catalyst with uniform and well-understood active centers. rsc.org This approach bridges the gap between homogeneous and heterogeneous catalysis, aiming to combine the high selectivity of molecular catalysts with the robustness of heterogeneous systems. nih.gov
The stability of the saturated tetrahydrotellurophene ring is an advantage in this context, as it is less prone to unwanted side reactions compared to more reactive unsaturated ligands under catalytic conditions. Furthermore, tellurium-containing compounds have been implicated in certain catalytic cycles, suggesting a potential electronic or structural role for the heteroatom itself. datapdf.com The development of catalysts for specific reactions, such as CO₂ hydrogenation or tetrahydropyranylation of alcohols, relies on the precise design of the catalyst's composition and support structure, an area where tellurium-ligated metal complexes could offer new possibilities. mdpi.comnih.gov
Development of Novel Functional Materials
The unique combination of a saturated, flexible ring with a heavy, polarizable tellurium atom makes tetrahydrotellurophene a building block for a wide array of novel functional materials. researchgate.netelsevierpure.com The incorporation of tellurium endows materials with distinct chemical and optoelectronic properties not seen in their lighter chalcogen analogues. researchgate.net
Key areas for the development of novel functional materials include:
Thermoresponsive Materials: By incorporating tetrahydrotellurophene derivatives into conetworks, it may be possible to create novel stimuli-responsive materials where the tellurium moiety influences thermal behavior or provides a site for further chemical modification. rsc.org
Anion Transport and Sensing: The strong σ-hole on the tellurium atom makes it an effective Lewis acid for anion recognition. This principle has been used to design chalcogen-bond-mediated anion transporters and channels, demonstrating a functional application of this non-covalent interaction. fzu.edu.cn
Redox-Active Systems: Tellurium compounds can undergo reversible redox transformations. For example, telluropyran-containing compounds, which can be synthesized from tellurophene analogues, can be reversibly oxidized, forming halogen adducts with new Te-X bonds. researchgate.net This redox activity is crucial for applications in sensors, molecular switches, and energy storage.
Topological Materials: An exciting recent development is the connection between topologically non-trivial electronic structures and heterogeneous catalysis. mpg.de While still a nascent field, materials like bismuth telluride (Bi₂Te₃) exhibit robust surface states that can influence catalytic reactions. mpg.de Molecular precursors containing tellurium, such as tetrahydrotellurophene derivatives, could be valuable in the bottom-up synthesis of such advanced catalytic materials.
The synthesis of new tellurium-containing ring systems remains a focus of fundamental chemistry, as these novel structures are the foundation for future functional materials with applications in electronics, catalysis, and medicine. jyu.fi
Comparative Analysis with Homologous Chalcogen Heterocycles
This section provides a comparative analysis of tetrahydrotellurophene with its lighter saturated five-membered chalcogen-containing heterocyclic analogues: tetrahydrofuran (B95107) (oxygen), tetrahydrothiophene (B86538) (sulfur), and selenophane (selenium).
Future Research Directions and Emerging Avenues in Tetrahydrotellurophene Chemistry
Innovations in Stereo- and Regioselective Synthetic Methodologies
The development of novel and efficient synthetic methods is paramount to advancing the chemistry of tetrahydrotellurophene. Future research will likely focus on achieving greater control over stereochemistry and regiochemistry, enabling the synthesis of complex and functionally diverse derivatives.
A significant area of future development will be the establishment of stereoselective synthetic routes to chiral tetrahydrotellurophenes. uva.esrsc.orgnih.gov Inspired by successes in the synthesis of other chiral heterocycles, researchers may explore the use of chiral templates, asymmetric catalysts, and enantiomerically pure starting materials derived from natural products. researchgate.net The ability to synthesize specific enantiomers of substituted tetrahydrotellurophenes is crucial for applications in areas such as asymmetric catalysis and medicinal chemistry.
Furthermore, there is a growing need for regioselective methods to introduce functional groups at specific positions on the tetrahydrotellurophene ring. nih.govresearchgate.netnih.govrsc.org This will involve the exploration of novel cyclization strategies and the development of protecting group chemistries tailored for tellurium-containing molecules. One promising approach is the chalcogenocyclofunctionalization of appropriately substituted precursors, which can provide access to a variety of functionalized organochalcogen compounds. nih.gov
| Synthetic Goal | Potential Methodologies | Key Challenges |
| Enantiomerically pure substituted tetrahydrotellurophenes | Asymmetric catalysis, chiral pool synthesis, resolution of racemates | Catalyst stability, control of stereocenters, scalability |
| Regioselective functionalization | Directed metallation, functional group interconversion, ring-opening/closing strategies | Selectivity, functional group tolerance, reaction optimization |
| Diverse substitution patterns | Multi-component reactions, combinatorial approaches | Library design, purification and characterization of complex mixtures |
Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights
While the fundamental reactivity of tetrahydrotellurophene is partially understood, there remains a vast, unexplored landscape of chemical transformations. Future investigations will aim to uncover novel reactivity patterns and gain deeper mechanistic insights into both known and new reactions. nih.govrsc.org
The unique electronic properties of tellurium, with its low electronegativity and polarizable nature, suggest that tetrahydrotellurophene could participate in a range of unconventional reactions. e-bookshelf.de For instance, the tellurium atom can act as a nucleophile, a Lewis base, or undergo oxidative addition with various electrophiles. Future work will likely explore its reactivity with a wider array of main group and transition metal reagents, potentially leading to the discovery of new catalytic cycles and stoichiometric transformations.
A key area of focus will be the elucidation of reaction mechanisms through a combination of experimental and computational techniques. nih.govnih.gov Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring will provide crucial data on reaction pathways. These experimental findings, when coupled with high-level theoretical calculations, will offer a detailed understanding of transition states, intermediates, and the factors governing reactivity and selectivity. rsc.org
| Reaction Type | Potential Research Focus | Expected Outcomes |
| Oxidative Addition | Reactions with novel main group and transition metal halides | Synthesis of new hypervalent tellurium compounds |
| Ring-Opening Reactions | Controlled ring-opening to form linear tellurium-containing molecules | Development of new building blocks for polymer synthesis |
| Coordination Chemistry | Formation of complexes with a wide range of metal centers | Discovery of new catalysts and functional materials |
Advancement in Spectroscopic Characterization Techniques for Complex Systems
The comprehensive characterization of tetrahydrotellurophene and its derivatives is essential for understanding their structure, bonding, and reactivity. Future advancements in spectroscopic techniques will play a pivotal role in probing the intricate details of these complex systems. unizar-csic.escuny.eduuantwerpen.benih.gov
¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying organotellurium compounds, providing direct information about the chemical environment of the tellurium atom. huji.ac.il Future research will likely involve the application of advanced NMR techniques, such as two-dimensional correlation experiments and solid-state NMR, to characterize complex tetrahydrotellurophene-containing molecules and materials. researchgate.net The correlation of ¹²⁵Te NMR chemical shifts and coupling constants with structural parameters will provide valuable insights into bonding and electronic structure. huji.ac.ilacs.org
Other spectroscopic methods, including X-ray crystallography, Raman spectroscopy, and various forms of electronic spectroscopy, will continue to be indispensable for the detailed characterization of tetrahydrotellurophene derivatives. rsc.org The development of synchrotron-based techniques and advanced laser spectroscopies will enable the study of transient species and provide a more complete picture of the electronic and vibrational properties of these molecules. uantwerpen.be
| Technique | Future Applications for Tetrahydrotellurophene | Information Gained |
| Advanced ¹²⁵Te NMR | Solid-state NMR, 2D correlation spectroscopy | Te coordination environment, intermolecular interactions |
| Synchrotron X-ray Diffraction | Analysis of microcrystalline or poorly diffracting samples | Precise molecular structures, intermolecular packing |
| Ultrafast Laser Spectroscopy | Time-resolved studies of photochemical and photophysical processes | Excited-state dynamics, reaction intermediates |
Rational Design and Synthesis of New Functional Materials with Tunable Properties
A major driving force for future research in tetrahydrotellurophene chemistry is the potential to create novel functional materials with tailored properties. utk.eduku.ac.aeulisboa.ptrsc.org The unique characteristics of the tellurium atom, such as its high polarizability and ability to form secondary bonding interactions, make tetrahydrotellurophene an attractive building block for materials science. mdpi.com
One promising avenue is the incorporation of tetrahydrotellurophene units into polymers and macromolecules. This could lead to the development of new materials with interesting optical, electronic, and self-assembly properties. For example, polymers containing tetrahydrotellurophene could exhibit enhanced refractive indices or unique charge transport characteristics, making them suitable for applications in optoelectronics and semiconductor devices. dntb.gov.ua
Furthermore, tetrahydrotellurophene and its derivatives can serve as ligands for the synthesis of coordination complexes and metal-organic frameworks (MOFs). rsc.org The design of these materials will focus on tuning their properties for specific applications, such as catalysis, gas storage, and sensing. researchgate.net The ability to systematically modify the structure of the tetrahydrotellurophene ligand will allow for the rational design of materials with desired functionalities. utk.edu
| Material Class | Potential Applications | Tunable Properties |
| Polymers | High refractive index coatings, organic electronics, self-healing materials | Molecular weight, solubility, optical and electronic properties |
| Metal-Organic Frameworks | Catalysis, gas separation and storage, chemical sensing | Porosity, catalytic activity, guest selectivity |
| Coordination Complexes | Homogeneous catalysis, luminescent materials | Catalytic efficiency, emission wavelength, quantum yield |
Synergistic Integration of Experimental and Advanced Computational Approaches
The synergy between experimental and computational chemistry is poised to revolutionize the study of tetrahydrotellurophene. dntb.gov.uanih.govresearchgate.net Advanced computational methods, particularly density functional theory (DFT), provide powerful tools for predicting molecular structures, properties, and reaction mechanisms, thereby guiding experimental efforts. nih.govresearchgate.net
Future research will see an even tighter integration of these two approaches. nih.gov For instance, computational screening can be used to identify promising synthetic targets or to predict the most effective catalysts for a particular transformation. aip.org Experimental validation of these computational predictions will then provide a feedback loop, leading to the refinement of theoretical models and a deeper understanding of the underlying chemistry. researchgate.net
This integrated approach will be particularly valuable for elucidating complex reaction mechanisms and for designing new functional materials. acs.orguliege.be By combining the insights gained from both experiment and theory, researchers will be able to tackle increasingly challenging problems in tetrahydrotellurophene chemistry and accelerate the pace of discovery in this exciting field. dntb.gov.ua
| Area of Synergy | Computational Contribution | Experimental Contribution |
| Reaction Mechanism Elucidation | Calculation of transition state energies and reaction pathways | Kinetic studies, isolation and characterization of intermediates |
| Rational Material Design | Prediction of material properties (e.g., electronic band gap, porosity) | Synthesis and characterization of new materials |
| Spectroscopic Analysis | Calculation of NMR chemical shifts and vibrational frequencies | Acquisition and interpretation of experimental spectra |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
